- Heterogeneous Metallaphotocatalytic C(sp2)-C(sp3) Cross-Coupling Reactions with Integrated Bipyridyl-Ni(II)-Carbon NitrideOrganic Letters, 2023, 25(22), 4124-4129,
Cas no 93717-55-6 (4'-Methyl-[1,1'-biphenyl]-2-carbonitrile)
![4'-Methyl-[1,1'-biphenyl]-2-carbonitrile structure](https://it.kuujia.com/scimg/cas/93717-55-6x500.png)
93717-55-6 structure
Nome del prodotto:4'-Methyl-[1,1'-biphenyl]-2-carbonitrile
Numero CAS:93717-55-6
MF:C14H11N
MW:193.243843317032
MDL:MFCD06411093
CID:61645
4'-Methyl-[1,1'-biphenyl]-2-carbonitrile Proprietà chimiche e fisiche
Nomi e identificatori
-
- 4'-Methyl-[1,1'-biphenyl]-2-carbonitrile
- OTBN
- 2-cyano-4-methylbiphenyl
- 2-CYANO-4'-METHYL BIPHENYL
- 4'-methyl-2-cyano-biphenyl (for Losartan)
- AKOS BAR-1203
- 4'-METHYLBIPHENYL-2-CARBONITRILE
- 4'-METHYL-2-BIPHENYLCARBONITRILE
- 4'-METHYL-2-CYANOBIPHENYL
- 4'-METHYL[1,1'-BIPHENYL]-2-CARBONITRILE
- 2-(4-TOLYL)-BENZONITRILE
- 2-(4-METHYLPHENYL)BENZONITRILE
- [2-(P-TOLYL)BENZONITRILE]
- 2-Cyano-4'-methylbiphenyl (OTBN)
- 3-(phenylmethyl)Benzonitrile
- m-Tolunitrile,a-phenyl- (7CI)
- 3-Benzylbenzonitrile
- 3-(Phenylmethyl)benzonitrile (ACI)
- m-Tolunitrile, α-phenyl- (7CI)
-
- MDL: MFCD06411093
- Inchi: 1S/C14H11N/c15-11-14-8-4-7-13(10-14)9-12-5-2-1-3-6-12/h1-8,10H,9H2
- Chiave InChI: GOFIMQVJGKCLGF-UHFFFAOYSA-N
- Sorrisi: N#CC1C=C(CC2C=CC=CC=2)C=CC=1
Proprietà sperimentali
- Punto di fusione: 49-53 °C
4'-Methyl-[1,1'-biphenyl]-2-carbonitrile Informazioni sulla sicurezza
- Codice categoria di pericolo: 36/37/38-20/21/22
- Istruzioni di sicurezza: 36/37/39-26-22
-
Identificazione dei materiali pericolosi:
4'-Methyl-[1,1'-biphenyl]-2-carbonitrile Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AX19986-10g |
3-Benzylbenzonitrile |
93717-55-6 | 10g |
$874.00 | 2024-07-18 | ||
eNovation Chemicals LLC | D628447-5g |
2-Cyano-4-Methylbiphenyl |
93717-55-6 | 97% | 5g |
$160 | 2024-05-23 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1087716-5g |
3-Benzylbenzonitrile |
93717-55-6 | 98% | 5g |
¥220.00 | 2024-04-24 | |
A2B Chem LLC | AX19986-1g |
3-Benzylbenzonitrile |
93717-55-6 | 1g |
$345.00 | 2024-07-18 | ||
eNovation Chemicals LLC | D628447-5g |
2-Cyano-4-Methylbiphenyl |
93717-55-6 | 97% | 5g |
$160 | 2025-03-03 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C858748-5g |
2-Cyano-4-Methylbiphenyl |
93717-55-6 | ≥98% | 5g |
¥92.70 | 2022-09-29 | |
A2B Chem LLC | AX19986-25g |
3-Benzylbenzonitrile |
93717-55-6 | 25g |
$968.00 | 2024-07-18 | ||
A2B Chem LLC | AX19986-5g |
3-Benzylbenzonitrile |
93717-55-6 | 5g |
$639.00 | 2024-07-18 | ||
Aaron | AR01DQYM-250mg |
Benzonitrile, 3-(phenylmethyl)- |
93717-55-6 | 95% | 250mg |
$500.00 | 2025-02-10 | |
Aaron | AR01DQYM-1g |
Benzonitrile, 3-(phenylmethyl)- |
93717-55-6 | 95% | 1g |
$800.00 | 2025-02-10 |
4'-Methyl-[1,1'-biphenyl]-2-carbonitrile Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Diisopropylethylamine Catalysts: Nickel, (2,2′-bipyridine-κN1,κN1′)dichloro-, (SP-4-2)- (functionalized with carbon nitride) Solvents: Tetrahydrofuran ; 36 h, rt
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Dimethylformamide ; 2 d, 95 °C
Riferimento
- Preparation of hydrazide, amide, phthalimide and phthalhydrazide analogs as inhibitors of retroviral integrase, World Intellectual Property Organization, , ,
Metodo di produzione 3
Condizioni di reazione
1.1 Catalysts: Dichlorobis(triphenylphosphine)palladium , 2′-[Bis(1-methylethyl)phosphino]-6-methoxy-N,N-dimethyl[1,1′-biphenyl]-2-amine Solvents: 2-Methyltetrahydrofuran ; 15 min, rt; rt → 80 °C; 6 h, 80 °C
1.2 Reagents: Water
1.2 Reagents: Water
Riferimento
- Synthesis of Diarylmethanes via Pd-Catalyzed Coupling of Aryltosylates with Benzyltitanium ReagentsRussian Journal of General Chemistry, 2022, 92(7), 1340-1347,
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Sodium carbonate , Tri-o-tolylphosphine Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Acetonitrile , Water ; 2 h, reflux; reflux → rt
Riferimento
- Preparation of 4,5-dihydro-1,2,4-triazin-6-ones and 1,2,4-trianzin-6-ones for use as fungicides, World Intellectual Property Organization, , ,
Metodo di produzione 5
Condizioni di reazione
1.1 Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ; 1 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; rt
Riferimento
- Alternative Approach toward the Generation of Benzylic Zinc Reagent: Direct Oxidative Addition of Active Zinc into the Carbon-Oxygen Bond of Benzyl MesylatesSynlett, 2015, 26(5), 666-670,
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: Isoamyl nitrite , Sodium carbonate Solvents: Chloroform ; 24 h, 60 °C
Riferimento
- Deaminative coupling of benzylamines and arylboronic acidsChemical Science, 2023, 14(7), 1709-1714,
Metodo di produzione 7
Condizioni di reazione
Riferimento
- The effect of meta- or para-cyano substitution on the reactivity of the radical cations of arylalkenes and alkanes. Radical ions in photochemistry. Part 34Canadian Journal of Chemistry, 1995, 73(3), 307-18,
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: Potassium carbonate , Oxygen Catalysts: 2242836-60-6 Solvents: Ethanol , Water ; 5 h, 60 °C
Riferimento
- Picolinamide modified β-cyclodextrin/Pd (II) complex: Asupramolecular catalyst for Suzuki-Miyaura coupling of aryl, benzyl and allyl halides with arylboronic acids in waterCarbohydrate Polymers, 2018, 200, 200-210,
Metodo di produzione 9
Condizioni di reazione
1.1 Reagents: Trifluoroacetic acid , Allyl chloride , Zinc Catalysts: Cobalt dibromide Solvents: Acetonitrile ; 3 min, rt
1.2 rt
1.2 rt
Riferimento
- Synthesis of functionalized diarylmethanes via a cobalt-catalyzed cross-coupling of arylzinc species with benzyl chloridesChemical Communications (Cambridge, 2008, (40), 5019-5021,
4'-Methyl-[1,1'-biphenyl]-2-carbonitrile Raw materials
- 3-Iodobenzonitrile
- 3-Cyanobenzyl Bromide
- Zinc, (methanesulfonato-κO)(phenylmethyl)-
- (3-cyanophenyl)boronic acid
- Phenylboronic acid
- 3-Bromobenzonitrile
- 1-Benzyl-3-bromobenzene
- 3-Cyanobenzylamine
- Potassium benzyltrifluoroborate
- Phenyl Tosylate
4'-Methyl-[1,1'-biphenyl]-2-carbonitrile Preparation Products
4'-Methyl-[1,1'-biphenyl]-2-carbonitrile Letteratura correlata
-
Shelesh Krishna Saraswat,Ramanjaneyulu Seemaladinne,Media Noori Abdullah,Halim Zaini,Nabeel Ahmad,Nafis Ahmad,Esmail Vessally RSC Adv. 2023 13 13642
-
Fu-She Han Chem. Soc. Rev. 2013 42 5270
-
Brijesh S. Kadu Catal. Sci. Technol. 2021 11 1186
-
Jialei Du,Daili Xiang,Jie Chen,Hehuan Xia,Leichen Wang,Fushan Liu,Yiwei Zhao,Yuanyuan Zhang,Caixia Xu,Bin Wang Chem. Commun. 2021 57 11641
-
Ibrahim Abdellah,Pauline Kasongo,Axel Labattut,Régis Guillot,Emmanuelle Schulz,Cyril Martini,Vincent Huc Dalton Trans. 2018 47 13843
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